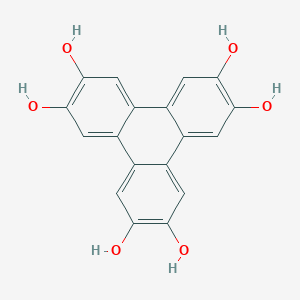

2,3,6,7,10,11-Hexahydroxytriphenylene

Beschreibung

Historical Context and Evolution of HHTP-Based Materials

The exploration of 2,3,6,7,10,11-hexahydroxytriphenylene and its derivatives has evolved significantly since their initial synthesis. Early synthetic routes to HHTP involved multi-step processes. A common approach has been a two-step synthesis starting with the transition metal-catalyzed oxidative trimerization of 1,2-dimethoxybenzene (B1683551) to form 2,3,6,7,10,11-hexamethoxytriphenylene (B1308117) (HMTP). google.com This intermediate is then subjected to demethylation to yield the final HHTP product. google.comdtu.dk Alternative methods, such as one-step synthesis from pyrocatechol (B87986), have also been explored, though they can present challenges in purification. google.com More recent advancements have focused on developing more efficient and sustainable synthetic protocols, including electroorganic methods that utilize the anodic oxidation of catechol ketals, which can produce HHTP in good quality and purity. beilstein-journals.org

The initial applications of triphenylene (B110318) derivatives, including HHTP, were in the field of liquid crystals, specifically discotic liquid crystals, owing to their flat, disc-like molecular shape which facilitates the formation of columnar mesophases. google.combeilstein-journals.org Their rich electron density and ability to form charge-transfer complexes also made them interesting for applications as one-dimensional charge carriers in optical and electrical conductors. google.com

A paradigm shift in the application of HHTP occurred in 2005 when it was used as a key building block in the synthesis of the first Covalent Organic Framework (COF), termed COF-5. wikipedia.orgmdpi.com This seminal work demonstrated the potential of HHTP to form robust, crystalline, and porous two-dimensional polymers through strong covalent bonds. wikipedia.org This discovery opened a new chapter for HHTP, establishing it as a foundational component in the burgeoning field of reticular chemistry and leading to the development of a wide array of HHTP-based porous materials.

Significance of HHTP as a Molecular Building Block in Reticular Chemistry

Reticular chemistry is a field focused on the design and synthesis of extended structures by linking molecular building blocks with strong, directional bonds to create predetermined network topologies. Within this framework, this compound has emerged as a particularly significant building block for several key reasons.

Firstly, its D3h symmetry and planarity are ideal for forming two-dimensional extended networks. The six hydroxyl groups are positioned at the periphery of the triphenylene core, providing multiple reactive sites for covalent bond formation. These hydroxyl groups, often in the form of catechol units, are excellent ligands for forming stable linkages with a variety of chemical species.

In the realm of Covalent Organic Frameworks (COFs), HHTP is renowned for its use in synthesizing boronate-ester linked frameworks. mdpi.comrsc.org The condensation reaction between the hydroxyl groups of HHTP and boronic acids results in highly ordered, porous 2D sheets. These sheets can then stack in a layered fashion to create materials with permanent porosity and high surface areas.

Similarly, in the field of Metal-Organic Frameworks (MOFs), the catechol moieties of HHTP are highly effective at coordinating with metal ions. This has led to the development of a class of electrically conductive MOFs. rsc.org In these materials, the metal ions act as nodes, linking the HHTP ligands into a 2D honeycomb-like lattice. The extended π-conjugation of the triphenylene core, combined with the orbital overlap facilitated by the metal-catecholate linkages, allows for efficient charge transport through the framework.

The table below summarizes the properties of some notable HHTP-based frameworks.

| Framework Name | Type | Linkage | Brunauer-Emmett-Teller (BET) Surface Area (m²/g) | Pore Size (nm) | Key Feature |

| COF-5 | COF | Boronate Ester | 1590 | 2.7 | First reported COF mdpi.com |

| Cu-HHTP | MOF | Metal-Catecholate | Not reported | ~2 | Electrical Conductivity rsc.org |

| Co-CAT-1 | MOF | Metal-Catecholate | Not reported | Hexagonal micropores | Layered structure researchgate.net |

Scope of HHTP Research in Contemporary Materials Science

The unique structural and electronic properties of this compound continue to drive its application in cutting-edge materials science research. The ability to form robust, porous, and functional materials makes HHTP a versatile platform for addressing a range of technological challenges.

A primary area of current research is in the development of electrically conductive materials. HHTP-based 2D MOFs, such as Cu-HHTP, exhibit remarkable intrinsic conductivity. rsc.org This has spurred investigations into their use in various electronic applications, including chemiresistive sensors. For instance, thin films of Cu-HHTP have been shown to act as fast and responsive sensors for various analytes. rsc.org The morphology of these materials, which can be controlled during synthesis, plays a crucial role in their conductive properties and sensing performance.

In the domain of energy storage, the high surface area and redox-active nature of HHTP-based frameworks are being leveraged. These materials are being explored as electrodes for supercapacitors and batteries. The porous structure allows for efficient ion transport and storage, while the redox-active catecholate and metal centers can participate in Faradaic reactions, contributing to high charge storage capacities.

Furthermore, the well-defined pores and functionalizable nature of HHTP-based frameworks make them promising candidates for catalysis, separation, and environmental remediation. For example, they have been investigated for the capture and detoxification of toxic substances from water. cnr.it The ability to precisely tune the pore environment and introduce active sites opens up possibilities for designing highly selective and efficient catalysts and adsorbents.

The table below highlights some of the performance metrics of HHTP-based materials in various contemporary applications.

| Application Area | Material | Performance Metric | Value |

| Electrical Conductivity | Cu-HHTP thin film | Electrical Conductivity | 0.045 S/cm rsc.org |

| Energy Storage | HHTP-based MOFs | Not specified | Promising for supercapacitors and batteries |

| Sensing | Cu-HHTP | Response to analytes | Fast and strong response rsc.org |

| Environmental Remediation | HHTP-based MOFs | Function | Scavengers of toxic oxyanions cnr.it |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

triphenylene-2,3,6,7,10,11-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6,19-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLILIIMKSKLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454818 | |

| Record name | 2,3,6,7,10,11-Hexahydroxytriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4877-80-9 | |

| Record name | 2,3,6,7,10,11-Hexahydroxytriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7,10,11-HEXAHYDROXYTRIPHENYLENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,6,7,10,11 Hexahydroxytriphenylene and Its Frameworks

Direct Synthesis of 2,3,6,7,10,11-Hexahydroxytriphenylene Precursors

The preparation of the HHTP ligand is a critical first step, with several established routes available, each presenting distinct advantages and challenges. The quality and purity of HHTP are paramount as impurities can significantly impact the formation and performance of subsequent framework materials.

A prominent two-step synthesis method begins with 1,2-dimethoxybenzene (B1683551), also known as veratrole. bohrium.comworldscientific.com This precursor undergoes an oxidative trimerization reaction, often using a transition metal compound like iron(III) chloride, to yield 2,3,6,7,10,11-hexamethoxytriphenylene (B1308117) (HMTP). bohrium.comworldscientific.com The second step involves the demethylation of the six methoxy (B1213986) groups on the HMTP molecule to produce the final HHTP product. bohrium.comworldscientific.com This demethylation is effectively carried out in a sealed container using an anhydrous hydrogen bromide/acetic acid (HBr/AcOH) solution system. bohrium.comworldscientific.com

Another effective method is an electroorganic synthesis, which provides high-purity HHTP. rsc.orgnih.gov This process involves the anodic treatment of catechol ketals, which are protected forms of catechol. rsc.orgnih.gov The electrolysis is conducted in propylene (B89431) carbonate, a more environmentally benign solvent than the traditionally used acetonitrile (B52724). rsc.orgnih.gov The key to this method's success is the low solubility of the trimerized product in the electrolyte, which causes it to precipitate during electrolysis, thus preventing over-oxidation. rsc.orgnih.gov The final step is an acid-catalyzed hydrolysis of the ketal groups to yield HHTP almost quantitatively. rsc.orgnih.gov

A one-step synthesis is also possible, starting directly from pyrocatechol (B87986) as the raw material. This method utilizes transition metal compounds such as ferrous sulfate (B86663) or iron(III) chloride to induce trimerization. bohrium.comworldscientific.com However, this direct route is often less favored due to factors that can complicate production and purity. bohrium.comworldscientific.com

| Synthetic Method | Precursor(s) | Key Reagents/Conditions | Key Intermediates | Advantages |

|---|---|---|---|---|

| Two-Step Synthesis | 1,2-Dimethoxybenzene (Veratrole) | 1. Iron(III) chloride (for trimerization) 2. Anhydrous HBr/AcOH (for demethylation) | 2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP) | Commonly used method with established protocols. |

| Electroorganic Synthesis | Catechol ketals | 1. Galvanostatic electrolysis in propylene carbonate 2. Acidic hydrolysis | Anodically trimerized ketal product | High purity and yield; avoids toxic solvents like acetonitrile. rsc.orgnih.gov |

| One-Step Synthesis | Pyrocatechol | Transition metal compounds (e.g., FeCl₃, FeSO₄) | None | Direct conversion. |

Synthesis of HHTP-Based Metal-Organic Frameworks (MOFs)

HHTP is a foundational ligand for constructing two-dimensional (2D) conductive MOFs, where its catechol units coordinate with metal ions. The synthesis technique employed directly influences the MOF's morphology, crystallinity, and electronic properties.

Hydrothermal synthesis involves crystallization from aqueous solutions at temperatures above 100°C in a sealed vessel, known as an autoclave. researchgate.net This method uses water as the solvent and relies on the temperature and resulting pressure to facilitate the dissolution of reactants and the subsequent growth of crystalline MOF structures. worldscientific.comresearchgate.net Key factors that influence the outcome of hydrothermal synthesis include temperature, pH, reaction time, and the molar ratio of the reactants. worldscientific.com While it is a common technique for a wide variety of MOFs, its application to HHTP-based systems is exemplified by the synthesis of materials like Co-HHTP. In a typical procedure, HHTP and a cobalt salt (e.g., cobalt(II) acetate) are dissolved in deionized water, sealed in a vial, and heated to temperatures around 85°C for several hours. acs.org This process yields the crystalline Co-HHTP framework. acs.org A variation known as the modulated hydrothermal (MHT) approach, which uses modulators in aqueous solutions at mild temperatures (≤120 °C) and atmospheric pressure, has been developed as a green and scalable method for certain classes of water-stable MOFs. nih.govacs.org

Solvothermal synthesis is analogous to the hydrothermal method but uses an organic solvent or a mixture of solvents instead of water. worldscientific.commdpi.com This technique is widely employed for the synthesis of HHTP-MOFs, particularly the well-studied copper-based framework, Cu₃(HHTP)₂. nih.govrsc.orgrsc.org In a typical solvothermal synthesis of Cu₃(HHTP)₂, the HHTP ligand and a copper salt are mixed in a solvent system and heated in a sealed container. bohrium.com Under these conditions, Cu₃(HHTP)₂ often crystallizes in the form of thin nanorods. nih.govrsc.orgrsc.org The choice of solvent, temperature, and reaction time are critical parameters that can be adjusted to control the product's morphology. rsc.org For instance, 2D conductive Co-HHTP has also been synthesized via a simple solvothermal method, demonstrating its utility for creating frameworks with π-d conjugated structures for electrocatalytic applications. acs.org

Interfacial synthesis is a powerful technique for fabricating highly oriented, continuous MOF thin films, which are crucial for electronic device applications. This method involves a reaction at the interface of two immiscible liquids (liquid-liquid) or at the air-liquid interface. nih.govnih.govacs.org For HHTP-MOFs, this approach can produce films with controlled layer orientation, enabling the study of directional charge transport. nih.gov One strategy involves the in-situ transformation of an insulating MOF film precursor into a conductive, hierarchical HHTP-based MOF film. researchgate.net For example, hierarchical films of Zn-HHTP can be synthesized using this transformation method. researchgate.net Another approach is the direct coordination of HHTP ligands in one liquid phase with metal ions in another at their interface. This method has been successfully used to fabricate highly conductive 2D MOF thin films. nih.govacs.org Such techniques are vital for creating materials where charge transport pathways need to be precisely engineered. nih.gov

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, drastically reducing synthesis times from hours or days to minutes. rsc.orgnih.govresearchgate.net This method offers fast kinetics for crystal nucleation and growth, leading to high yields and potentially different morphologies compared to conventional heating. rsc.org A microwave-assisted strategy has been successfully developed for Cu-HHTP, allowing for precise control over the material's morphology. rsc.orgnih.gov By simply varying the solvent composition under microwave heating, Cu-HHTP can be selectively shaped into 0D spherical crystals, 1D nanorods, or 2D nanosheets. rsc.orgnih.gov This level of control is difficult to achieve with traditional solvothermal methods and highlights the unique advantages of microwave heating for producing tailored MOF materials. rsc.orgnih.gov

| Morphology | Solvent System | Key Advantage |

|---|---|---|

| 0D Spheres | Achieved via ultrasonication to manipulate crystal seeding | Isotropic nature leads to higher conductivity (7.34 × 10⁻¹ S cm⁻¹). rsc.org |

| 1D Nanorods | Controlled solvent compositions | Shows pronounced stacking along the c-axis. nih.gov |

| 2D Nanosheets | Controlled solvent compositions | Facilitates directional growth. nih.gov |

Coordination modulation is a synthetic strategy that employs competing ligands, or "modulators," to control the nucleation and growth of MOF crystals. chemrxiv.orgacs.org These modulators, typically monodentate ligands like acetic acid, compete with the primary multitopic ligand (HHTP) for coordination to the metal centers. acs.org This competition slows down the crystallization process, which can lead to larger, more perfect crystals with fewer defects and controlled morphology. acs.org This technique has been applied to the synthesis of Cu₃(HHTP)₂ to produce materials with distinct microstructures. chemrxiv.org By using coordination modulation, different morphologies such as weakly agglomerated 'flake-like' particles and 'rod-like' particles can be obtained. chemrxiv.org These morphological differences have been shown to significantly impact the material's performance in applications like supercapacitors. chemrxiv.org In some HHTP-MOF syntheses, it has been hypothesized that polymeric species formed by the oxidative polymerization of the HHTP ligand itself may act as coordination modulators, influencing the final particle shape. nih.gov

Control of HHTP-MOF Morphology via Oxidative Synthesis

The synthesis of conductive two-dimensional (2D) MOFs, such as Cu₃(HHTP)₂, necessitates a ligand oxidation step, a departure from the synthesis of conventional MOFs built from redox-inactive components. researchgate.net Traditionally, this is achieved using air as the oxidant. researchgate.net However, recent research has demonstrated that the deliberate and controlled use of chemical oxidants offers a powerful method for tailoring the nanocrystal morphology of these materials, which in turn significantly influences their performance in applications like energy storage and electrochemical sensing. mdpi.comunt.edu

A systematic approach using organic quinones as oxidants in the synthesis of Cu₃(HHTP)₂ has revealed a strong correlation between the choice of oxidant and the resulting nanocrystal morphology. unt.edu By replacing air with solid, easy-to-handle quinones, the rate, timing, and stoichiometry of oxidant addition can be precisely controlled. unt.edu This control over the oxidative process directly influences the aspect ratio and shape of the MOF nanocrystals.

Studies have shown that stronger oxidants with faster sublimation rates, such as 1,4-benzoquinone, tend to produce a mixture of individual rod-like nanocrystals and larger, intergrown spherical aggregates. unt.edu In contrast, employing milder oxidants like 2-methyl-1,4-benzoquinone leads to a significant reduction in these aggregates, yielding more uniform particles. unt.edu This demonstrates that the properties of the oxidant are a key variable in directing the crystallization process of the HHTP-based MOF.

The following table summarizes the effect of different oxidants on the morphology of Cu₃(HHTP)₂ nanocrystals.

| Oxidant | Resulting Morphology | Reference |

| Air | Thin nanorods (under solvothermal conditions) | unt.edu |

| 1,4-benzoquinone | Mixture of rod-like particles and spherical aggregates | unt.edu |

| 2-methyl-1,4-benzoquinone | Reduced number of intergrown aggregates | unt.edu |

| 2,5-dichloro-1,4-benzoquinone | Used for controlled pre-oxidation of HHTP ligand | unt.edu |

| 2,6-dimethyl-1,4-benzoquinone | Used as a slow-subliming oxidant in two-step synthesis | unt.edu |

The formation of the Cu₃(HHTP)₂ framework is critically dependent on the oxidation of the HHTP ligand; specifically, each of the three catechol units must be oxidized by one electron. researchgate.net The timing and extent of this ligand oxidation prior to the introduction of the metal source have been identified as crucial parameters for controlling nanocrystal morphology. unt.edu

A two-step synthetic procedure, involving (1) pre-oxidation of the HHTP ligand followed by (2) framework formation, has been developed to investigate this effect. unt.edu In this method, HHTP is first treated with a specific amount of an oxidant (e.g., 2,5-dichloro-1,4-benzoquinone) before the copper salt is added. unt.edu By systematically varying the degree of this initial ligand oxidation, a remarkable 60-fold change in the nanocrystal aspect ratio can be achieved. mdpi.comunt.edu This controlled pre-oxidation allows for the synthesis of distinct morphologies, including rods, blocks, and flakes, highlighting that partial ligand oxidation is a powerful tool for manipulating the nucleation and growth of 2D conductive MOFs. unt.edu This level of control is a significant advancement toward the rational design and synthesis of conductive MOFs with desired shapes and sizes for specific applications. mdpi.com

Synthesis of Hybrid HHTP-MOF Systems

To further enhance the properties and expand the applications of HHTP-based MOFs, hybrid systems are being developed. These systems involve combining the HHTP-MOF with other materials to create composites, core-shell structures, or MOF-on-MOF heterostructures. hw.ac.ukresearchgate.net Such hybrid materials can offer synergistic effects, leading to improved electrical conductivity, stability, and processability. hw.ac.ukresearchgate.net

A common strategy involves creating composite materials. For instance, hydrothermally synthesized Cu₃(HHTP)₂ has been modified with carbon black (CB) and poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate) (PEDOT:PSS) to fabricate flexible energy storage devices. hw.ac.uk This modification enhances electron transfer and ionic diffusion, leading to a more than 110-fold increase in capacitance compared to the pristine MOF. hw.ac.uk

Another approach is the construction of MOF-on-MOF heterostructures, where one MOF is grown onto the surface of another. researchgate.net This can be achieved through methods like epitaxial growth, where lattice matching between the two MOFs is important. researchgate.net While specific examples involving HHTP-based MOFs as both core and shell are still emerging, the general principles of MOF-on-MOF synthesis provide a roadmap for creating complex, hierarchical architectures with HHTP frameworks. researchgate.net Similarly, core-shell structures, where an HHTP-MOF could form either the core or the shell around a different material (e.g., another MOF or a polymer), are being explored to combine distinct functionalities in a single particle. nih.govnih.gov The mixed-linker approach, where HHTP is co-polymerized with other organic linkers, also represents a form of hybrid system, allowing for fine-tuning of pore size, functionality, and framework properties. bris.ac.ukrsc.org

Synthesis of HHTP-Based Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are another class of crystalline porous polymers where HHTP serves as a key structural node. The synthesis of HHTP-based COFs typically involves reversible condensation reactions to form robust, porous networks.

Solvothermal synthesis is the most prevalent method for producing crystalline HHTP-based COFs. escholarship.org This technique involves heating the constituent monomers, such as HHTP and a complementary linker, in a sealed vessel containing a high-boiling-point solvent or a mixture of solvents. researchgate.netnih.gov The elevated temperature and pressure facilitate the reversible polycondensation reaction, which allows for error correction and the formation of a thermodynamically stable, crystalline framework. escholarship.org

A common strategy is the co-condensation of HHTP with boronic acid-based linkers. For example, the reaction between HHTP and 1,4-benzenediboronic acid (BDBA) yields the well-known COF-5. unt.edu Similarly, a two-dimensional porphyrin-based COF (TP-Por COF) has been synthesized under solvothermal conditions through the co-condensation of HHTP with 5,15-bis(4-boronophenyl)porphyrin. researchgate.net This reaction was carried out in a mixture of acetonitrile and mesitylene, resulting in a porous hexagonal framework. researchgate.net The versatility of this approach allows for the creation of a wide range of HHTP-COFs with varied pore sizes and functionalities by simply changing the co-linker. unt.edu

For applications in electronics and sensing, the fabrication of ultra-thin, or even single-layer, 2D COF nanosheets is highly desirable. On-surface synthesis has emerged as a powerful bottom-up approach to achieve this with atomic precision. mdpi.comresearchgate.net This method typically involves the sublimation of the molecular precursors, including HHTP, onto a crystalline metal substrate (e.g., Ag(111) or Au(111)) under ultra-high vacuum (UHV) conditions. mdpi.comresearchgate.net

Upon gentle heating (annealing), the precursor molecules diffuse on the surface and react with each other to form covalent bonds, creating a 2D COF network. mdpi.com For instance, a single-layer COF was synthesized via the condensation reaction between HHTP and BDBA precursors on an Ag(111) surface. mdpi.com The byproducts of the reaction, such as water, are removed from the surface during the annealing process. mdpi.com This technique provides exceptional control over the thickness of the material, enabling the growth of single-monolayer nanosheets and allowing for in-situ characterization using techniques like scanning tunneling microscopy (STM). mdpi.comresearchgate.net

Strategies for Mesoporous HHTP-COF Synthesis

The creation of mesoporous covalent organic frameworks (COFs) from this compound (HHTP) is a key area of materials science, aimed at developing materials with pore sizes ranging from 2 to 50 nanometers. These larger pores, compared to micropores (<2 nm), are crucial for applications involving the transport and processing of larger molecules. Several strategies have been developed to control and generate mesoporosity in HHTP-based COFs.

One primary strategy is the judicious selection of building blocks with specific geometries and sizes. The dimensions of the molecular components directly influence the resulting pore size of the COF. For instance, the reaction of HHTP with a larger linker molecule, such as 1,4-benzenediboronic acid (BDBA), can result in a framework with expanded pores. The C3 symmetry of HHTP and the C2 symmetry of the linear linker dictate a hexagonal pore structure, and by extending the length of the linker, the pore diameter can be systematically increased into the mesoporous regime.

Topological structure design is another critical approach. By targeting specific network topologies, researchers can design frameworks with inherent mesoporosity. This involves choosing monomers that, upon condensation, naturally form extended networks with large, open channels.

Post-synthetic modification offers a versatile route to introduce or enlarge pores in a pre-existing HHTP-COF. This can involve chemical reactions that cleave certain bonds within the framework to expand the pore structure or the grafting of functional groups that alter the pore environment. While challenging, this method allows for the fine-tuning of pore dimensions after the initial synthesis.

Furthermore, defect engineering and the creation of hierarchically porous COFs (HP-COFs) are advanced strategies. HP-COFs possess a multi-scale distribution of pores, including micropores, mesopores, and sometimes macropores (>50 nm). rsc.org This structure significantly improves mass transfer and diffusion for larger molecules. rsc.org Techniques to create HP-COFs include in-situ templating, where a sacrificial template is used during synthesis and later removed to create larger pores, and the synthesis of monolithic COFs which can possess hierarchical pore structures. rsc.org

The table below summarizes key strategies and their impact on the resulting HHTP-COF properties.

| Synthesis Strategy | Description | Key Advantage | Resulting Pore Structure |

| Building Block Selection | Utilizing linkers of varying lengths and geometries to react with HHTP. | Direct control over the fundamental pore size of the framework. | Can be tuned from microporous to mesoporous. |

| Topological Design | Designing frameworks based on specific network topologies that inherently possess large pores. | Predictable and well-defined mesoporous structures. | Uniform mesopores. |

| Post-Synthetic Modification | Chemically altering a pre-synthesized COF to enlarge its pores. | Allows for the fine-tuning of porosity on an existing material. | Modified and potentially enlarged pores. |

| Hierarchical Porosity | Employing techniques like templating to create a multi-scale pore distribution. | Enhanced mass transport and accessibility for large molecules. rsc.org | Microporous, mesoporous, and macroporous. |

Advanced Synthesis Strategies for HHTP-Based Hybrid Materials

The integration of HHTP-based frameworks with other materials to form hybrids is a burgeoning field aimed at creating materials with synergistic or enhanced properties. Advanced synthesis strategies are crucial for controlling the interface and interaction between the HHTP framework and the secondary component.

In situ growth is a prominent strategy where the HHTP-based framework is synthesized directly in the presence of the other material. For example, HHTP-based COFs have been grown on the surface of graphene nanosheets. This solvothermal method relies on the π-π interactions between the aromatic rings of the HHTP monomers and the graphene surface to guide the formation of the COF, resulting in a well-integrated hybrid material. This approach ensures a strong interfacial connection, which is vital for applications like electronics and catalysis.

Another advanced technique is the electrochemical synthesis of HHTP-based metal-organic frameworks (MOFs). In this method, a metal substrate (like copper) acts as both the metal source and the electrode. By applying a potential in a solution containing the HHTP linker, a conductive Cu₃(HHTP)₂ MOF can be grown directly on the substrate. nih.gov A variation of this involves starting with metal nanoparticles deposited on a substrate; the MOF then grows from these nanoparticles, allowing for patterned and uniform film formation. nih.govnih.gov This in-situ fabrication is particularly advantageous for creating electronic devices like chemiresistive sensors. nih.govnih.gov

The layer-by-layer (LBL) assembly method allows for the precise construction of thin films of HHTP-based hybrid materials. This involves the sequential deposition of the HHTP framework and another component, offering fine control over the thickness and architecture of the resulting film.

Core-shell synthesis is a strategy used to encapsulate one material within a shell of an HHTP-based framework. For instance, nanoparticles can be coated with a layer of an HHTP-COF. This can be achieved by first synthesizing the nanoparticle core and then initiating the growth of the COF on its surface. This method is useful for protecting the core material, controlling its release, or creating multifunctional materials where the core and shell have different properties.

The table below outlines these advanced synthesis strategies for HHTP-based hybrid materials.

| Synthesis Strategy | Description | Example Hybrid Material | Key Advantage |

| In Situ Growth | Synthesis of the HHTP framework directly on the surface of another material. | HHTP-COF on graphene. | Strong interfacial contact and integration. |

| Electrochemical Synthesis | Using an electrochemical potential to drive the formation of an HHTP-MOF on a conductive substrate. nih.gov | Cu₃(HHTP)₂ on copper electrodes. nih.gov | Direct fabrication of framework-based electronic devices. nih.gov |

| Layer-by-Layer Assembly | Sequential deposition of the HHTP framework and other components to build a multilayered film. | Alternating layers of HHTP-COF and polymer. | Precise control over film thickness and architecture. |

| Core-Shell Synthesis | Encapsulating a core material (e.g., a nanoparticle) within a shell of an HHTP-based framework. | Metal nanoparticle@HHTP-COF. | Creates multifunctional materials with distinct core and shell properties. |

Structural Engineering and Design Principles of Hhtp Derived Frameworks

Crystal Engineering of HHTP-Based Materials

Crystal engineering with HHTP focuses on understanding and controlling the non-covalent interactions that guide the self-assembly of these molecules into well-defined, crystalline solids. By manipulating these interactions, it is possible to direct the formation of specific solid-state architectures with desired properties.

Supramolecular Synthons in HHTP Self-Assembly

The self-assembly of HHTP into ordered structures is primarily directed by robust and predictable non-covalent interactions, known as supramolecular synthons. The most significant synthon in HHTP chemistry is the hydrogen bond, facilitated by its six peripheral hydroxyl groups. These groups can act as both hydrogen bond donors and acceptors, leading to extensive networks.

In the crystalline structure of 2,3,6,7,10,11-hexahydroxytriphenylene tetrahydrate, hydrogen bonds between neighboring HHTP molecules result in the formation of two-dimensional (4,4) nets. nih.govchalmers.se This layered arrangement is a recurring motif in HHTP-based structures. Water molecules can also be incorporated into the crystal lattice, acting as bridges that connect these layers through additional hydrogen bonds, ultimately forming a complex three-dimensional network. nih.govchalmers.se The catechol units within the HHTP structure are fundamental to its coordination properties, enabling it to form extended porous crystals with metal ions like Co(II) and Ni(II). scholaris.ca

Control of Intermolecular Interactions in HHTP Crystal Packing

Hydrogen Bonding: The directionality and strength of hydrogen bonds are primary factors in the assembly of HHTP. The presence of solvent molecules, such as water, can significantly alter the hydrogen-bonding network, leading to different solvated crystalline forms. In the tetrahydrate form of HHTP, water molecules play a critical role in linking the 2D layers created by direct HHTP-HHTP hydrogen bonds. nih.govchalmers.se

π-π Stacking: The planar, aromatic core of the triphenylene (B110318) molecule is ideal for strong π-π stacking interactions. scholaris.ca These interactions cause HHTP molecules to arrange into columns, a phenomenon that is also responsible for the formation of columnar mesophases in HHTP derivatives. scholaris.ca In the HHTP tetrahydrate crystal, strong π-π stacking provides additional support to the 3D network formed by hydrogen bonds. nih.govchalmers.se The interplay between hydrogen bonding within the layers and π-π stacking between the layers dictates the final three-dimensional architecture.

The relative contribution of different intermolecular contacts can be analyzed to understand their role in crystal packing. acs.org While strong hydrogen bonds are often the most influential, weaker interactions collectively determine the most energetically favorable arrangement. researchgate.netrsc.orgacs.org

Polymorphism in HHTP-Based Crystalline Structures

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. wikipedia.orgbritannica.com These different forms, or polymorphs, can exhibit varied physicochemical properties, such as solubility and stability, even though the chemical composition is identical. mdpi.comresearchgate.net HHTP is known to exhibit polymorphism, largely due to the flexibility of its hydrogen-bonding networks and its interactions with solvent molecules.

At least four different crystalline forms of HHTP have been reported, including a monohydrate and a tetrahydrate. chalmers.se The formation of a specific polymorph can be influenced by crystallization conditions such as solvent, temperature, and pressure. mt.com For instance, the tetrahydrate form of HHTP was discovered upon recrystallization from water, highlighting the role of the solvent in directing the assembly towards a particular crystalline phase. chalmers.se Each polymorph represents a different minimum in the crystal lattice energy landscape, and transitions between forms can occur under specific thermodynamic conditions. mt.com

Pore Engineering in HHTP-Based Porous Materials

HHTP is a foundational building block for creating porous materials like MOFs and COFs, where it can form the nodes or linkers of a framework. Pore engineering involves the rational design and synthesis of these materials to achieve specific pore sizes, shapes, and chemical environments. cell.com

Design Principles for Tailored Pore Structures in HHTP-MOFs/COFs

The design of HHTP-based porous frameworks follows the principles of reticular chemistry, which involves assembling molecular building blocks into predetermined network topologies. nih.gov The key to tailoring pore structures lies in the selection of these building blocks and the way they connect.

Choice of Building Blocks: In HHTP-based COFs, the HHTP molecule typically acts as a C3 or C6 symmetric node. By connecting these HHTP nodes with linear linkers of varying lengths (e.g., diboronic acids), the pore size can be systematically tuned. Longer linkers result in larger pores within the framework. acs.org Similarly, in MOFs, the geometry of the metal cluster and the length of the organic linker (which can be HHTP itself or a derivative) dictate the final pore dimensions and topology. nih.govnih.gov

The table below summarizes key design parameters for engineering pores in HHTP-based frameworks.

| Design Parameter | Method of Control | Effect on Pore Structure |

| Pore Size | Varying the length of the organic linker connecting HHTP units. | Directly correlates with pore diameter. Longer linkers lead to larger pores. |

| Pore Topology | Selecting the symmetry and connectivity of building blocks (e.g., C3 HHTP + C2 linker). | Determines the network structure (e.g., hexagonal, kagome) and pore shape. |

| Pore Chemistry | Functionalizing the HHTP molecule or the organic linkers. | Introduces specific chemical groups onto the pore walls, altering surface properties. |

| Interlayer Stacking | Modifying interlayer π-π interactions through side chains or synthesis conditions. | Affects the 3D arrangement of 2D layers, influencing pore accessibility and shape. |

This table is generated based on established principles of MOF and COF design.

Methods for Engineering Pore Size and Topology in HHTP-COFs

Several synthetic strategies are employed to precisely control the pore dimensions and network topology of COFs constructed from HHTP.

Isoreticular Synthesis: This is the most common method, involving the use of a series of linkers with the same connectivity but different lengths to connect HHTP nodes. This allows for the synthesis of a family of COFs with the same topology but systematically varying pore sizes.

Mixed-Linker Synthesis: Incorporating two or more different linkers into the COF synthesis can create more complex pore structures and hierarchical porosity. This approach can be used to fine-tune the pore environment and introduce multiple functionalities.

Post-Synthetic Modification: This method involves chemically modifying the COF after its initial synthesis. For HHTP-based COFs, the hydroxyl groups on the pore walls can be functionalized, allowing for the tuning of pore chemistry and, to a lesser extent, the effective pore size.

Side Chain Engineering: Attaching bulky side chains to the HHTP building block or the linkers can prevent the collapse of large-pored structures and can also be used to control the interlayer stacking of 2D COF layers, thereby engineering the 3D pore network. researchgate.netkaust.edu.sa For example, introducing alkyl groups of varying lengths into a framework can systematically reduce the effective pore aperture. kaust.edu.sa

The table below illustrates how pore size in truxene-based COFs, a related class of materials, can be tuned by incorporating alkyl groups of different lengths, a method applicable to HHTP-based systems.

| COF Name | Alkyl Group | Predicted Pore Size (nm) | Measured Pore Size (nm) | BET Surface Area (m²/g) |

| TFP-HETTA | Ethyl | 1.22 | 1.08 | 423 |

| TFP-HBTTA | Butyl | 1.06 | 0.85 | 439 |

| TFP-HHTTA | Hexyl | 0.91 | 0.72 | 216 |

Data adapted from a study on truxene-based COFs demonstrating pore size tuning via side-chain engineering. kaust.edu.sa

Architectural Diversity of HHTP-Based 2D Frameworks

The planar nature of the HHTP ligand predisposes it to the formation of two-dimensional (2D) layered structures. These layers can then stack in various arrangements to create three-dimensional architectures with anisotropic properties.

In the construction of 2D HHTP-based MOFs, the HHTP ligands are linked together by metal nodes, forming extended planar sheets. These 2D layers then stack upon one another, held together by van der Waals forces, to form a 3D crystal. The stacking arrangement of these layers significantly influences the material's electronic and physical properties.

Two common stacking patterns are observed: AA and AB stacking. In AA stacking , the layers are directly aligned on top of each other, resulting in eclipsed pores that form continuous channels through the material. In AB stacking , there is a lateral offset between adjacent layers, leading to staggered pores. researchgate.netrsc.org The choice of metal node and synthesis conditions can influence the preferred stacking pattern. nih.govunimi.itmit.edu For example, Cu₃(HHTP)₂ and Ni₃(HHTP)₂ are known to form layered structures with eclipsed or near-eclipsed stacking. rsc.orgchemrxiv.orgchemrxiv.org

The interlayer distance and the nature of the π-π interactions between the stacked HHTP ligands are critical parameters that determine the material's conductivity and porosity. nih.gov

Table 2: Stacking Patterns in 2D HHTP-MOFs

| Stacking Pattern | Description | Pore Alignment |

| AA Stacking | Layers are directly superimposed. | Eclipsed, forming continuous channels. |

| AB Stacking | Layers are laterally shifted relative to each other. | Staggered, with offset channels. |

Covalent organic frameworks (COFs) are a class of porous crystalline polymers formed by the self-assembly of organic building blocks linked by strong covalent bonds. The use of HHTP as a building block in COF synthesis leads to the formation of 2D nanosheets with a planar, honeycomb-like architecture. mdpi.com

The synthesis of HHTP-COF nanosheets can be achieved through various methods, including solvothermal synthesis and interfacial polymerization. mdpi.commdpi.com These methods allow for the controlled growth of thin, crystalline sheets with a high aspect ratio. The planar structure of these nanosheets is a direct consequence of the trigonal geometry of the HHTP monomer and the formation of planar linkages, such as boronate esters or imines. mdpi.com

The ability to produce ultrathin 2D COF nanosheets is crucial for their application in areas such as membrane-based separations and sensing, where a high surface area and well-defined pore structure are essential. nih.govkaust.edu.sa

While COFs are generally considered to be rigid materials, some frameworks can exhibit structural flexibility, often referred to as "breathing," in response to external stimuli such as the introduction of guest molecules. nih.govchinesechemsoc.org This flexibility arises from the dynamic nature of the covalent bonds and the ability of the framework to undergo conformational changes.

Functionalization and Modification Strategies for HHTP-Derived Materials

The properties of HHTP-derived materials can be further tailored through functionalization and modification strategies. These approaches allow for the introduction of new chemical functionalities and the enhancement of existing properties.

Post-synthetic modification (PSM) is a powerful technique for introducing functional groups into a pre-synthesized MOF without altering its underlying framework structure. acs.orgrsc.orgbohrium.commdpi.com This approach offers greater versatility than direct synthesis with functionalized linkers, as it allows for the incorporation of functionalities that may not be stable under the conditions of MOF synthesis.

For HHTP-based MOFs, PSM can be carried out in several ways. One strategy is to modify the metal-oxo clusters by coordinating new ligands to the metal centers. Another approach involves the chemical modification of the HHTP ligand itself. The aromatic rings of the triphenylene core can be functionalized through electrophilic substitution reactions, although this may require harsh conditions that could compromise the integrity of the MOF structure. A more common approach is to introduce reactive groups onto the HHTP ligand prior to MOF synthesis, which can then be used as handles for subsequent post-synthetic modifications.

PSM can be used to introduce a wide range of functional groups, including acidic or basic sites for catalysis, chiral moieties for enantioselective separations, and fluorescent tags for sensing applications.

Incorporation of Functional Groups into HHTP-COF Linkers

The strategic incorporation of functional groups into the linkers of this compound (HHTP)-based Covalent Organic Frameworks (COFs) is a pivotal method for tailoring their chemical and physical properties. This functionalization can be achieved primarily through two distinct approaches: the "bottom-up" synthesis, which utilizes pre-designed, functionalized building blocks, and "post-synthetic modification" (PSM), where functional moieties are introduced after the framework has been constructed. researchgate.netacs.org

The bottom-up approach involves the direct co-condensation of HHTP with linkers that already contain the desired functional groups. researchgate.net This method allows for precise control over the placement and density of functional groups within the COF structure. For instance, linkers containing hydroxyl (-OH), amine (-NH2), or acidic groups can be employed to alter the pore environment's hydrophilicity, basicity, or acidity. alfa-chemistry.comnih.gov A notable example involves the reaction of HHTP with functionalized nitrile linkers, such as tetrafluorophthalonitrile (TFPN), through an irreversible nucleophilic aromatic substitution (SNAr) reaction to create stable 1,4-dioxin linkages, resulting in frameworks like COF-316. researchgate.net

Post-synthetic modification offers a versatile alternative for introducing functionalities that may not be stable under the conditions of COF synthesis. rsc.orgrsc.org This strategy often begins with a stable, pre-formed HHTP-COF that has reactive pendant groups, such as amino or hydroxyl groups, incorporated into its linkers. acs.org These groups can then undergo further chemical transformations. For example, an amine-functionalized COF can react with various molecules like tartaric acid or camphor-10-sulfonyl chloride to introduce chiral moieties, creating a chiral pore environment for applications in enantioselective separations. acs.org Similarly, the reduction of imine linkages to more stable amine linkages can be performed post-synthetically to enhance the framework's stability and modify its electronic properties. nih.gov

The choice of functional group is dictated by the intended application. Ionic functionalities can be introduced to create ion-exchange materials, while redox-active moieties are incorporated for energy storage applications. tcichemicals.com The ability to functionalize HHTP-derived frameworks either directly or post-synthetically provides a powerful toolkit for developing advanced materials with precisely controlled properties. acs.org

| Functionalization Strategy | Linker / Modifying Agent | Resulting Functional Group | Example HHTP-COF | Purpose / Modified Property | Citation |

|---|---|---|---|---|---|

| Bottom-Up Synthesis | Tetrafluorophthalonitrile (TFPN) | 1,4-Dioxin linkage | COF-316 | Creation of a highly stable framework via irreversible SNAr reaction. | researchgate.net |

| Post-Synthetic Modification (PSM) | Aminoterephthalohydrazide (forms NH2-functionalized COF first) | Amine (-NH2) | NH2-Th-Tz COF (conceptual, based on amine-COFs) | Provides a reactive platform for further functionalization. | acs.org |

| Post-Synthetic Modification (PSM) | Tartaric Acid | Chiral Carboxyl and Hydroxyl Groups | Chiral-COF | Induces chirality for enantioselective adsorption. | acs.org |

| Post-Synthetic Modification (PSM) | NaBH4 | Amine linkage (-C-N-) from Imine (-C=N-) | NH-COF | Improves framework stability and alters electronic properties for catalysis. | nih.gov |

Encapsulation and Embedding of Guest Molecules within HHTP-Framework Pores

The well-defined, porous architecture of HHTP-derived frameworks makes them exceptional hosts for the encapsulation and embedding of various guest molecules. The uniform pore structure and tunable surface chemistry allow for specific host-guest interactions, which are central to applications in gas sensing, storage, catalysis, and drug delivery. nih.govmdpi.comacs.org The process of encapsulation can occur through simple diffusion for smaller molecules or during the framework's synthesis for larger guests. google.com

A significant area of research is in gas sensing and storage. Theoretical and experimental studies have demonstrated the potential of HHTP-based metal-organic frameworks (MOFs) for detecting combustion gases. For example, Co₃(HHTP)₂ has been identified as a promising material for sensing oxygen (O₂) and carbon monoxide (CO) due to favorable adsorption energies and electronic interactions between the gas molecules and the framework's metal nodes. nih.gov Similarly, bimetallic frameworks such as Co/Cu-HHTP have shown high sensitivity and selectivity for ammonia (B1221849) (NH₃) detection at room temperature, a property attributed to the strong interaction between ammonia and the metal sites within the pores. acs.org The high surface area of HHTP-COFs, such as COF-5 which can exceed 2000 m²/g, provides ample sites for gas adsorption. nih.gov

The encapsulation is not limited to small gas molecules. The pores of HHTP-COFs can serve as nanoreactors for catalysis by confining reactants and catalytic species. The framework can prevent the aggregation of active sites and provide a specific chemical environment to influence reaction pathways. mdpi.com Furthermore, the potential for HHTP-frameworks in drug delivery is being explored, where the pores can be loaded with therapeutic agents. bham.ac.uk The release of these guest molecules can potentially be controlled by tuning the host-guest interactions and the framework's response to external stimuli. bham.ac.uk

The interaction between the host framework and the guest molecule is critical. These interactions can range from weak van der Waals forces, which are dominant in the physisorption of gases like nitrogen, to stronger chemical bonds (chemisorption) seen in the interaction of ammonia or oxygen with metal sites in the framework. nih.govacs.org By modifying the linkers with different functional groups as described in the previous section, the affinity of the pores for specific guest molecules can be precisely engineered, enhancing selectivity and uptake capacity. rsc.org

| HHTP-Framework | Guest Molecule | Application | Key Research Finding | Citation |

|---|---|---|---|---|

| Co₃(HHTP)₂ (Theoretical) | Oxygen (O₂) | Gas Sensing | Exhibits moderate adsorption energy (-0.715 eV) and a very short theoretical recovery time (1.226 s) at 298 K, making it a potential O₂ sensor. | nih.gov |

| Co/Cu-HHTP | Ammonia (NH₃) | Gas Sensing | Demonstrates high sensitivity (73.8%) and selectivity for NH₃ at room temperature, with response and recovery times of 653 s and 995 s, respectively. | acs.org |

| COF-5 | Nitrogen (N₂) | Gas Adsorption / Surface Area Characterization | Possesses a high BET surface area (up to 2100 m²/g), indicating a large capacity for physical adsorption of gas molecules. | nih.gov |

| Generic HHTP-COF | Various Drugs (e.g., Thyroxine, Valproic Acid) | Drug Delivery (Computational) | Host-guest interaction energies can be computed to predict drug loading and release profiles, with functional groups influencing binding strength. | bham.ac.uk |

Charge Transport Mechanisms in 2,3,6,7,10,11 Hexahydroxytriphenylene Frameworks

Conduction Pathways in HHTP-Based Conductive MOFs

Conductive MOFs constructed from HHTP ligands exhibit pathways for charge carriers to move through the material. These pathways are primarily dictated by the specific architecture of the framework, which includes both the organic ligand and the metal nodes. The primary modes of conduction are through-bond, involving the metal-ligand coordination, and through-space, which relies on non-covalent interactions between adjacent organic linkers.

A key factor in the electrical conductivity of HHTP-based MOFs is the through-space charge transport mechanism, which is facilitated by the π-π stacking of the planar HHTP ligands. nih.gov The triphenylene (B110318) core of the HHTP molecule is an extended aromatic system, which allows for the formation of columns of stacked molecules within the framework. This arrangement creates a pathway for charge carriers to hop between adjacent ligands, perpendicular to the plane of the molecules.

The efficiency of this interlayer charge transport is highly dependent on the distance between the stacked ligands and their relative orientation. Optimal π-stacking, with interlayer distances typically in the range of 3.2 to 3.7 Å, allows for significant orbital overlap between adjacent HHTP molecules. This overlap creates a delocalized electronic state along the stacking direction, which facilitates the movement of charge carriers. In some HHTP-based MOFs, this π-stacking interaction is considered a primary pathway for electronic transport. mit.edu

For instance, in a gallium-based HHTP MOF, ab initio electronic structure calculations suggest that π–π stacking interactions are the dominant pathway for charge transport. mit.edu Similarly, in a series of alkali metal frameworks with tetrathiafulvalene (B1198394) tetracarboxylate ligands, the π-stacking distance was found to directly impact the electronic and optical band gaps, as well as the electrical conductivity. nih.gov

| HHTP-Based Framework | Interlayer Stacking Distance (Å) | Observed Conductivity (S/cm) | Primary Conduction Pathway |

|---|---|---|---|

| Ga9(HOTP)4 | Not specified | 3 x 10-3 | π-π stacking |

| Na-MOF 1-ox (TTFTC ligand) | 3.39 | 3.6 x 10-5 | π-stacking and IVCT |

| Cs-MOF 4 (TTFTC ligand) | 3.68 | 1.8 x 10-7 | π-stacking |

While specific studies on the domain interconnections in HHTP-frameworks are not extensively detailed in the provided search results, general principles from materials science suggest that factors such as grain size, boundary morphology, and the presence of amorphous regions can all impact the charge transport properties. For instance, in thin films of Cu₃(HHTP)₂, the orientation of the platelet-like particles parallel to the substrate and their intimate contact are crucial for achieving high electrical conductivity. rsc.org

Electronic Structure and Density of States (DOS) in HHTP-Based Materials

The electronic structure of HHTP-based materials, particularly the arrangement of energy levels and the density of states (DOS), provides fundamental insights into their charge transport properties. The DOS describes the number of available electronic states at each energy level. A high DOS at the Fermi level is generally indicative of metallic behavior, while a gap in the DOS around the Fermi level signifies a semiconductor or insulator.

Density functional theory (DFT) calculations are often employed to model the electronic band structure and DOS of these materials. For example, calculations on Ni₃(HITP)₂, a related triphenylene-based MOF, show a non-zero DOS at the Fermi level, which is consistent with its observed high electrical conductivity. acs.org

In the case of a gallium-based HHTP MOF, theoretical calculations predicted an optical band gap of 0.36 eV, which was in good agreement with experimental measurements from diffuse reflectance spectroscopy. mit.edu The electronic band structure of Ni₃(HITAT)₂ and Ni₃(HITBim)₂, which feature nitrogen-rich ligands with a larger π-conjugated core than HHTP, also reveals important details about their charge transport characteristics. nih.gov

| Material | Calculated Band Gap (eV) | Key Features of DOS |

|---|---|---|

| Ga9(HOTP)4 | 0.36 (optical) | Broadband absorption. mit.edu |

| Ni3(HITP)2 | - | Non-zero DOS at Fermi level. acs.org |

| Ni3(HI12)2 | - | Calculated electronic band structures available. acs.org |

| Ni3(HI18)2 | - | Calculated electronic band structures available. acs.org |

Charge Carrier Generation and Recombination Dynamics

In HHTP-based materials, charge carriers (electrons and holes) can be generated through various mechanisms, including thermal excitation and photoexcitation. The dynamics of these charge carriers, including their generation, transport, and eventual recombination, are critical to the performance of these materials in optoelectronic applications.

Upon photoexcitation with light of sufficient energy, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. These photogenerated charge carriers can then move through the material under the influence of an electric field, contributing to the photocurrent.

The efficiency of this process is limited by recombination, where an electron and a hole annihilate each other, releasing energy in the form of light or heat. The lifetime of the charge carriers before recombination is a key parameter that determines how far they can travel within the material. Longer lifetimes generally lead to higher efficiencies in devices such as solar cells and photodetectors.

Time-resolved spectroscopic techniques are often used to study the dynamics of photogenerated charge carriers. For instance, in organic semiconductors, transient absorption spectroscopy can be used to track the evolution of photogenerated species over time, providing insights into the rates of charge generation, transport, and recombination. researchgate.net

Analysis of Charge Transport Phenomena

To quantitatively analyze the charge transport properties of HHTP-based materials, various experimental techniques and theoretical models are employed. These methods provide valuable information about key parameters such as charge carrier mobility, concentration, and the presence of trap states.

The space-charge-limited current (SCLC) model is a powerful tool for investigating charge transport in resistive materials, including many HHTP-based frameworks. This model describes the current-voltage (I-V) characteristics of a device where the current is limited by the buildup of injected charge carriers (space charge) within the material.

By analyzing the I-V curves in the SCLC regime, it is possible to extract the charge carrier mobility. At low voltages, the I-V characteristic is typically ohmic, with the current being directly proportional to the voltage. As the voltage increases, the device enters the SCLC regime, where the current becomes proportional to the square of the voltage. The transition from the ohmic to the SCLC regime provides information about the concentration of charge carriers and the presence of trap states.

For example, in a study of stable, soluble hexacenes, the SCLC model was used to calculate the effective charge carrier mobilities from the dark current density as a function of voltage squared. researchgate.net The current traces showed a clear transition from ohmic behavior at low voltages to the SCLC regime at higher voltages. researchgate.net

Variable-Range Hopping (VRH) Models

In disordered semiconductor materials, where charge carrier states are localized, the Variable-Range Hopping (VRH) model is often used to describe charge transport, particularly at low temperatures. wikipedia.org This mechanism involves charge carriers moving between localized states through quantum mechanical tunneling, a process assisted by phonons. aps.org The conductivity (σ) in a VRH system is characterized by its specific temperature (T) dependence:

σ = σ₀ * exp[-(T₀/T)β]

Here, σ₀ is a pre-exponential factor, T₀ is the characteristic temperature related to the localization length and density of states at the Fermi level, and the exponent β is dependent on the dimensionality of the system. wikipedia.org

For two-dimensional (2D) materials like many HHTP-based metal-organic frameworks (MOFs), the exponent β is typically 1/3. nih.gov This model has been successfully applied to conductive MOF thin films, where temperature-dependent conductivity data fits an expression of the form ln(σ) ∝ T⁻¹/³, pointing to VRH as a plausible transport mechanism. nih.gov VRH is common in systems with structural disorder, such as amorphous carbon or polycrystalline MOF films where grain boundaries and defects create localized states. nih.gov

The hopping process is a balance between tunneling probability and the energy required for the hop. aps.org At a given temperature, a charge carrier will hop not necessarily to the nearest site, but to a site that offers an optimal combination of spatial proximity and energetic accessibility. aps.org Key parameters in the VRH model include the average hopping distance and the average hopping energy, which can be estimated from experimental data. aip.orgaip.org

Thermionic Emission and Trap-Assisted Transport

Beyond VRH, other mechanisms can govern charge transport in HHTP frameworks, especially in the presence of energy barriers or defect states.

Thermionic Emission: This process involves the transport of charge carriers over a potential energy barrier. researchgate.net In polycrystalline HHTP frameworks, such barriers can arise at the interfaces between crystalline grains. Thermally excited electrons gain sufficient energy to overcome this barrier and move into an adjacent grain. The efficiency of this process is highly dependent on temperature and the height of the energy barrier. arxiv.org

Trap-Assisted Transport: Structural imperfections, such as vacancies, dislocations, or impurities within the HHTP framework, can create localized electronic states, or "traps," within the material's band gap. These traps can facilitate charge transport through a multi-step process:

A charge carrier is captured by a trap state.

It is then thermally re-emitted to the conduction band or tunnels to a nearby trap. researchgate.netnycu.edu.tw

This mechanism provides an alternative conduction pathway, especially at lower voltages or in materials with a high density of defects. researchgate.net The process is often referred to as trap-assisted tunneling (TAT) when tunneling is the dominant release mechanism. researchgate.net Both shallow and deep trap levels can participate, with their energy depth influencing the thermal and optical energy required for electron emission. aps.org

Interfacial Charge Transfer Mechanisms in HHTP Heterojunctions

When HHTP-based frameworks are interfaced with another material to form a heterojunction, the charge transfer dynamics at this interface become critically important. rsc.org A heterojunction creates a built-in electric field and a specific alignment of energy levels, which can drive the efficient separation and transfer of photogenerated charge carriers. mdpi.comfrontiersin.org

Upon photoexcitation, an electron-hole pair (exciton) is created. In a well-designed heterojunction, the electron may be transferred from the HHTP framework to the adjacent material, while the hole moves in the opposite direction (or vice-versa). mdpi.com This spatial separation of charges is crucial for applications in photocatalysis and photovoltaics as it prevents their recombination. rsc.org

The efficiency of interfacial charge transfer is governed by the electronic coupling between the two materials and the energy level alignment. nih.gov In some cases, direct charge transfer can occur, where photoexcitation leads directly to a charge-separated state across the interface without the formation of an intermediate exciton. nih.gov This process relies on strong orbital overlap between the donor and acceptor states across the heterojunction. nih.gov The redistribution of charge at the interface can also modify the electronic structure of the materials, further enhancing their performance in applications like electrocatalysis. acs.org

Factors Influencing Electrical Conductivity in HHTP Frameworks

The electrical conductivity of HHTP-based frameworks is not an immutable property but is influenced by a range of intrinsic and extrinsic factors. acs.orgnih.govacs.org

Choice of Metal Node: The identity of the metal ion coordinated to the HHTP ligand is a primary determinant of conductivity. Different metals (e.g., Cu, Ni, Co) result in frameworks with distinct coordination geometries, ligand charges, and electronic band structures, leading to significant variations in conductivity. nih.govacs.org For instance, Cu-HHTP generally exhibits higher electrical conductivity compared to its Co-HHTP and Ni-HHTP counterparts, a difference that correlates with its smaller optical band gap. acs.org

Structural Order and Crystallinity: The degree of structural order profoundly impacts charge transport. Single crystals, with their long-range periodic structures, typically exhibit significantly higher conductivities than polycrystalline thin films or pressed pellets. nih.govresearchgate.net In polycrystalline materials, grain boundaries act as scattering sites and potential barriers for charge carriers, introducing significant electrical resistance and often leading to transport dominated by hopping mechanisms. nih.gov

Ligand π-Conjugation: The extended π-conjugated system of the HHTP ligand itself provides a natural pathway for charge delocalization and transport. acs.org This intrinsic property is fundamental to the conductivity of these frameworks. nih.gov

Porosity and Guest Molecules: The inherent porosity of HHTP frameworks allows for the inclusion of guest molecules. While the pores themselves can disrupt charge transport pathways, the incorporation of redox-active guest molecules can introduce additional charge carriers or hopping sites, providing a method to extrinsically tune the material's conductivity. acs.org

Mixed-Valence States: The creation of mixed-valence metal centers within the framework can inject free charge carriers (electrons or holes) into the system. acs.org This chemical reduction or oxidation can dramatically increase conductivity by several orders of magnitude. nih.gov

Data Tables

The following tables summarize key research findings on the electrical properties of HHTP and related frameworks.

Table 1: Electrical Conductivity of HHTP-Based Metal-Organic Frameworks

| Framework Composition | Conductivity (S cm⁻¹) | Reference |

|---|---|---|

| Cu-HHTP | 2.53 x 10⁻⁵ | nih.gov |

| Co/Cu-HHTP (Bimetallic) | 1.50 x 10⁻³ | acs.org |

| Co₉(HHTP)₄ | 0.003 - 0.1 | nih.gov |

| Ni₉(HHTP)₄ | 3 x 10⁻⁶ - 0.01 | nih.gov |

Table 2: Influence of Crystallinity on MOF Conductivity

| Material | Form | Conductivity (S cm⁻¹) | Primary Transport Limitation | Reference |

|---|---|---|---|---|

| Ni₃(HITP)₂ | Single Crystal | Up to 150 | Intrinsic material properties | researchgate.net |

| Ni₃(HITP)₂ | Polycrystalline Thin Film | 0.42 | Poor intergrain connectivity | nih.gov |

Applications of 2,3,6,7,10,11 Hexahydroxytriphenylene Based Materials

Electrochemical and Sensing Applications

The combination of electrical conductivity and a porous, high-surface-area structure in HHTP-based materials allows for direct transduction of chemical interactions into electrical signals. This makes them highly effective for fabricating chemiresistive and amperometric sensors that can operate at room temperature.

Chemiresistive sensors function by measuring the change in electrical resistance of a material upon exposure to a target analyte. The high porosity of HHTP-based MOFs provides abundant active sites for gas adsorption, while their conductivity allows these interactions to be measured electrically, a key advantage over traditional insulating MOFs. mdpi.com

Research has demonstrated the efficacy of various HHTP-based MOFs for detecting different gases at room temperature. For instance, a sensor fabricated from Cu₃(HHTP)₂ films, synthesized electrochemically from copper nanoparticle precursors, showed effective detection of ammonia (B1221849) (NH₃). This sensor achieved a low limit of detection (LOD) of 158 ± 6 ppb with a sensitivity of 0.154% ppm⁻¹. acs.orgresearchgate.net

Similarly, MOFs constructed with HHTP and other metal ions have been explored for detecting greenhouse gases. A sensor using a Zn-HHTP MOF was capable of detecting methane (B114726) (CH₄) at low atmospheric levels (1.2 ppm). researchgate.net Theoretical studies have also highlighted the potential of a Co₃(HHTP)₂ monolayer as a highly efficient and reusable sensor for oxygen (O₂), predicting a remarkably short recovery time of just 1.226 seconds at room temperature (298 K). nih.gov Furthermore, flexible field-effect transistor (FET) sensors using a Ni₃(HHTP)₂ film have been developed for nitrogen dioxide (NO₂) detection, demonstrating a high sensitivity with a detection limit of 56 ppb. nih.gov

Performance of HHTP-MOF Chemiresistive Gas Sensors

| Material | Target Analyte | Limit of Detection (LOD) | Key Findings | Reference |

|---|---|---|---|---|

| Cu₃(HHTP)₂ | Ammonia (NH₃) | 158 ± 6 ppb | Demonstrates a sensitivity of 0.154% ppm⁻¹ at room temperature. | acs.org |

| Zn-HHTP MOF | Methane (CH₄) | 1.2 ppm | Effective for detecting low atmospheric levels of methane. | researchgate.net |

| Ni₃(HHTP)₂ | Nitrogen Dioxide (NO₂) | 56 ppb | High sensitivity and selectivity demonstrated in a flexible FET sensor. | nih.gov |

| Co₃(HHTP)₂ | Oxygen (O₂) | Not specified | Theoretical study predicts a very fast recovery time of 1.226 s at 298 K. | nih.gov |

Amperometric sensors measure the change in electric current resulting from the electrochemical oxidation or reduction of an analyte. The inherent redox activity and high electrical conductivity of HHTP-based MOFs make them excellent materials for modifying electrodes in such sensors.

An electrochemical sensor for the detection of paracetamol was developed using a conductive MOF synthesized from HHTP and nickel-copper nodes (NiCu-CAT). nih.govacs.org The sensor, based on a glassy carbon electrode modified with the MOF, demonstrated a limit of determination near 5 μM over a wide concentration range of 5–190 μM. The π-stacking of the HHTP ligands within the MOF layers is crucial for achieving the high conductivity and catalytic activity needed for sensing. nih.govacs.org

In another application, conductive MOFs made from HHTP and nickel (Ni₃HHTP₂) were used in the voltammetric detection of neurochemicals. These MOF-modified electrodes showed remarkable sensitivity, achieving nanomolar detection limits for dopamine (B1211576) (63 ± 11 nM) and serotonin (B10506) (40 ± 17 nM).

Performance of HHTP-MOF Amperometric Sensors

| Material | Target Analyte | Limit of Detection (LOD) | Linear Range | Reference |

|---|---|---|---|---|

| NiCu-CAT (HHTP) | Paracetamol | ~5 μM | 5–190 μM | nih.govacs.org |

| Ni₃(HHTP)₂ | Dopamine | 63 ± 11 nM | 40 nM – 200 µM | [] |

| Serotonin | 40 ± 17 nM | 40 nM – 200 µM | [] |

Photo-activated gas sensors utilize light, often UV or visible, to generate electron-hole pairs in a semiconducting material, which enhances gas sensing performance at room temperature and enables low-power operation. mdpi.com This approach can improve reaction and recovery speeds as well as selectivity. mdpi.com While this is an established strategy for various materials like metal oxides and other semiconductors, specific research detailing photoprogrammable or photo-activated gas sensors explicitly based on HHTP-derived materials is not prominent in the reviewed scientific literature.

Covalent organic frameworks (COFs) share many of the beneficial properties of MOFs but are composed entirely of light elements linked by strong covalent bonds. When electroactive building blocks like HHTP are used, COFs can be designed for highly sensitive electrochemical applications. mdpi.comencyclopedia.pub

A notable example is a conductive COF synthesized from HHTP and 2,3,6,7,10,11-hexaaminotriphenylene (B11820208) (HATP). This HHTP-HATP-COF, with a conductivity of 3.11 × 10⁻⁴ S m⁻¹, was used to construct an ultrasensitive electrochemiluminescence (ECL) biosensor. nih.gov The conductive framework accelerates charge transport, improving the utilization of the ECL luminophores. nih.gov This sensor was applied to the detection of thrombin, achieving an exceptionally low detection limit of 62.1 aM and a broad linear range from 100 aM to 1 nM. nih.gov

Catalytic and Photocatalytic Applications

The unique electronic structure and porous nature of HHTP-based materials also make them suitable for catalysis. Their ability to absorb light and facilitate charge separation is particularly relevant for photocatalysis.

The photocatalytic production of hydrogen peroxide (H₂O₂) from water and oxygen is a green and sustainable alternative to the traditional energy-intensive anthraquinone (B42736) process. magtech.com.cnrsc.org MOFs and COFs are considered promising photocatalysts for this reaction due to their large surface area, chemical stability, and tunable electronic and optical properties. magtech.com.cnacs.orgacs.org The efficiency of these materials hinges on their ability to absorb light, generate and separate electron-hole pairs, and provide active sites for the selective two-electron reduction of O₂. mdpi.comacs.org While extensive research highlights the potential of various COF and MOF structures for H₂O₂ production, with some achieving production rates of several thousand μmol g⁻¹ h⁻¹, specific performance data for systems explicitly using the HHTP linker were not detailed in the reviewed literature. mdpi.comacs.orgacs.org

Photocatalytic CO2 Cycloaddition with Epoxides Using HHTP Heterojunctions

The conversion of carbon dioxide (CO2), a primary greenhouse gas, into valuable chemicals is a critical area of sustainable chemistry. One promising pathway is the cycloaddition of CO2 with epoxides to produce cyclic carbonates, which are valuable industrial intermediates. Photocatalysis offers a green and energy-efficient approach to drive this reaction under mild conditions. globethesis.comacs.org Materials based on 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) can be engineered to form heterojunctions that are effective in this photocatalytic process.

The formation of heterojunctions, for instance between an HHTP-based framework and a semiconductor like cuprous oxide (Cu₂O), can significantly enhance photocatalytic activity. In such systems, the facet of the Cu₂O crystal can influence the efficiency of the CO2 cycloaddition reaction. researchgate.net The mechanism involves the photo-induced separation of charges, which is promoted by the donor-acceptor characteristics of the components, thereby accelerating the cycloaddition reaction. researchgate.net The crucial step in this conversion is the ring-opening of the epoxide, and designing catalysts with abundant active sites is key to improving the efficiency of cyclic carbonate generation.

Light irradiation plays a crucial role by activating the CO2 molecule, which lowers the energy barrier for the cycloaddition reaction, allowing it to proceed efficiently under ambient temperature and pressure. globethesis.comacs.org The introduction of Lewis acidic metals into HHTP-based Metal-Organic Frameworks (MOFs) can further promote the activation of the epoxide.

HHTP-Based Frameworks for Photocatalytic Water Splitting

The production of hydrogen (H₂) from water using solar energy is a cornerstone of a future clean energy economy. Photocatalytic water splitting, which decomposes water into hydrogen and oxygen, is a promising technology for this purpose. sciopen.com HHTP-based frameworks, including both MOFs and Covalent Organic Frameworks (COFs), are being explored as potential photocatalysts for this process due to their tunable structures and high surface areas. sciopen.comhnu.edu.cn